molecular formula C22H28N2O B4734364 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

Cat. No.: B4734364
M. Wt: 336.5 g/mol
InChI Key: MWQILTSFTAENKZ-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with dimethylphenyl and propylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 2,3-dimethylphenylpiperazine with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE
  • [4-(DIMETHYLAMINO)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE

Uniqueness

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-4-6-19-9-11-20(12-10-19)22(25)24-15-13-23(14-16-24)21-8-5-7-17(2)18(21)3/h5,7-12H,4,6,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQILTSFTAENKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
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[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

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